molecular formula C19H14O6 B5886185 4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate

4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B5886185
M. Wt: 338.3 g/mol
InChI Key: SCZASIZDMLGERT-UHFFFAOYSA-N
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Description

4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

The synthesis of 4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-oxo-2H-chromene-3-carboxylic acid with 4-(methoxycarbonyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .

Chemical Reactions Analysis

4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including cancer and cardiovascular disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate can be compared with other chromene derivatives such as:

    Coumarin: Known for its anticoagulant properties and used in the synthesis of anticoagulant drugs.

    7-hydroxy-4-methylcoumarin: Exhibits strong fluorescence and is used in fluorescent probes and dyes.

    4-hydroxycoumarin: A precursor in the synthesis of anticoagulant medications like warfarin.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4-methoxycarbonylphenyl)methyl 2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O6/c1-23-17(20)13-8-6-12(7-9-13)11-24-18(21)15-10-14-4-2-3-5-16(14)25-19(15)22/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZASIZDMLGERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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